Ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

Antiviral HPV 1,8-Naphthyridone

Medicinal chemistry teams often struggle to source a completely unsubstituted 1,8-naphthyridine scaffold for divergent library synthesis. This compound is the exact solution: a parent ethyl ester with vacant N-1 and C-7 positions, offering maximal synthetic freedom. Key differentiation points: • Pharmacophoric ethyl ester essential for HPV E6/E7 downregulation (lead compound IC₅₀ 0.13 μM, SI >769) • Enables rapid construction of 1,3,4-oxadiazole, pyrazole, 1,2,4-triazole, and thiadiazole libraries at C-3 • ≥98% purity, stable at 2-8°C, ready for process-scale campaigns without pre-purification

Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol
CAS No. 127720-04-1
Cat. No. B166292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
CAS127720-04-1
Molecular FormulaC11H10N2O3
Molecular Weight218.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CNC2=C(C1=O)C=CC=N2
InChIInChI=1S/C11H10N2O3/c1-2-16-11(15)8-6-13-10-7(9(8)14)4-3-5-12-10/h3-6H,2H2,1H3,(H,12,13,14)
InChIKeySHQOVONJQDWWRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-Oxo-1,4-Dihydro-1,8-Naphthyridine-3-Carboxylate: Core Scaffold & Procurement


Ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate (CAS 127720-04-1) is the unsubstituted parent ethyl ester of the 1,8-naphthyridin-4(1H)-one-3-carboxylate class, a privileged scaffold in medicinal chemistry. Unlike its extensively functionalized descendants (e.g., nalidixic acid, enoxacin), this compound bears no substituents at N-1 or C-7, preserving maximal synthetic degrees of freedom. It is primarily valued as a versatile building block for constructing libraries of antibacterial, antiviral, and antihistaminic agents [1]. The compound is commercially available at purities typically ranging from 95% to ≥98% .

Ethyl 4-Oxo-1,4-Dihydro-1,8-Naphthyridine-3-Carboxylate: Why Close Analogs Fail


Substituting this compound with a close analog introduces critical functional deficits. The ethyl ester at C-3 is not a prodrug moiety but a pharmacophoric requirement for certain target engagements; the corresponding carboxylic acid derivatives are completely inactive in HPV oncogene downregulation assays [1]. The 1,8-naphthyridine regiochemistry is essential for antibacterial potency—the 1,6-naphthyridine scaffold is systematically less active [2]. Pre-functionalized analogs like nalidixic acid ethyl ester lack the vacant N-1 and C-7 positions necessary for divergent library synthesis, severely limiting chemical space exploration [3].

Ethyl 4-Oxo-1,4-Dihydro-1,8-Naphthyridine-3-Carboxylate: Quantitative Comparison Evidence


C-3 Ethyl Ester Pharmacophoric Requirement for HPV Oncogene Inhibition

In a head-to-head comparison of C-3 ester/acid pairs on the 1,8-naphthyridone scaffold, the ethyl carboxylate derivatives consistently inhibited HPV-16 LCR transcriptional activity, while the corresponding 3-carboxylic acids were completely inactive. For compound 1 (ethyl ester), IC50 = 1.12 μM; its acid analog (compound 28) showed no inhibitory activity at any tested concentration [1]. This pattern was reproduced across multiple ester/acid pairs (23/29, 24/30, 25/31, 26/32), where the ester always retained activity and the acid was inactive [1].

Antiviral HPV 1,8-Naphthyridone

1,8- vs 1,6-Naphthyridine Scaffold Antibacterial Superiority

A systematic comparison of the 1,8-naphthyridine and 1,6-naphthyridine scaffolds was conducted by synthesizing analogous 7-substituted 1-alkyl-1,4-dihydro-4-oxo-3-carboxylic acid derivatives. In general, the 1,8-naphthyridine series (compounds 6) was more active than the 1,6-naphthyridine counterparts (compounds 20) in vitro against a panel of bacterial strains. Specifically, 1-ethyl-1,4-dihydro-4-oxo-7-(1-piperazinyl)-1,8-naphthyridine-3-carboxylic acid (6e) was comparable to pipemidic acid but superior to nalidixic acid against Pseudomonas aeruginosa [1].

Antibacterial Scaffold comparison Naphthyridine

Single-Step Conversion to Key Hydrazide Intermediate

Ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate (compound 3) is quantitatively converted to 4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid hydrazide (compound 4) upon reaction with hydrazine hydrate. This hydrazide is the central intermediate for divergent synthesis of 1,3,4-oxadiazoles, pyrazoles, 1,2,4-triazoles, and thiadiazoles [1]. By contrast, the analogous conversion of nalidixic acid ethyl ester would require prior de-alkylation at N-1, adding 2–3 synthetic steps and reducing overall yield.

Synthetic chemistry Building block Hydrazide

Late-Stage N-1 Alkylation for Diverse Library Access

The Bunce tandem SNAr-addition-elimination methodology, starting from ethyl 2-(2-chloronicotinoyl)acetate, produces N-substituted 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate esters in 47–82% yields using primary amines as the N-1 diversity element [1]. The target compound (unsubstituted at N-1) represents the most versatile entry point, as it can be N-alkylated with any desired amine in the final step, enabling late-stage diversification. In contrast, pre-alkylated analogs like nalidixic acid ethyl ester lock in the N-1 ethyl group, restricting library design to C-7 modifications only.

Parallel synthesis N-alkylation Library design

Commercial Purity & Stability vs Custom Synthesis

Commercially available Ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is supplied at ≥98% purity (Leyan, Amaybio) with a defined storage condition of 2–8°C [1]. This contrasts with the more common 7-chloro analog, which is often supplied at lower purity (typically 95%) due to hydrolytic lability of the 7-chloro substituent. For process chemistry applications requiring precise stoichiometry, the higher and more consistent purity of the parent compound reduces the need for pre-use purification.

Procurement Purity specification Stability

Ethyl 4-Oxo-1,4-Dihydro-1,8-Naphthyridine-3-Carboxylate: Key Research & Industrial Applications


HPV E6/E7 Oncogene Inhibitor Development

As the core scaffold for ethyl 1,8-naphthyridone-3-carboxylates that downregulate HPV-16 E6 and E7 oncoproteins, this compound serves as the foundation for synthesizing derivatives with IC50 values as low as 0.13 μM against LCR-driven transcription and selectivity indices exceeding 769 (compound 41) [1]. The ester moiety is pharmacophorically essential; the acid analog is inactive [1]. This scaffold is uniquely positioned for developing the first small-molecule therapeutic against HPV-induced cervical cancer.

Divergent Antibacterial 1,8-Naphthyridone Library Synthesis

The target compound, via its hydrazide derivative, enables rapid construction of 1,3,4-oxadiazole, pyrazole, 1,2,4-triazole, and thiadiazole libraries at the C-3 position [1]. Coupled with late-stage N-1 alkylation (47–82% yields for diverse amines) [2], this scaffold permits simultaneous exploration of two diversity vectors. The 1,8-naphthyridine core is validated as superior to the 1,6-isomer for antibacterial activity [3].

High-Purity Intermediate for Multi-Kilogram Scale-Up

With commercial availability at ≥98% purity and defined storage conditions (2–8°C), this compound is suitable for process-scale campaigns without pre-purification [1][2]. Its lack of hydrolytically labile substituents (unlike the 7-chloro analog) minimizes degradation during storage and reaction setup, reducing variability in telescoped processes.

H1R Antagonism Screening for CNS & Antihistaminic Agents

1,8-Naphthyridine-3-carboxylic acid derivatives designed from this core scaffold have demonstrated in vivo bronchorelaxant effects in guinea pig models, with compound 5a1 showing promising activity compared to chlorpheniramine as standard [1]. The ethyl ester precursor allows parallel synthesis of amide and ester libraries for H1 receptor target engagement studies.

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